molecular formula C6H2Br2FI B2521989 1,2-Dibromo-4-fluoro-5-iodobenzene CAS No. 1000578-17-5

1,2-Dibromo-4-fluoro-5-iodobenzene

Cat. No.: B2521989
CAS No.: 1000578-17-5
M. Wt: 379.793
InChI Key: YHBXOGPDCQLVRG-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4-fluoro-5-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the bromination of 4-fluoroiodobenzene using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The reaction conditions are carefully monitored to ensure consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated benzene derivatives, while cross-coupling reactions can produce complex organic molecules with various functional groups .

Scientific Research Applications

1,2-Dibromo-4-fluoro-5-iodobenzene is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of halogenated organic compounds’ effects on biological systems.

    Medicine: It is involved in the synthesis of potential drug candidates and radiolabeled compounds for diagnostic imaging.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-fluoro-5-iodobenzene involves its interaction with various molecular targets through its halogen atoms. The presence of bromine, fluorine, and iodine allows the compound to participate in halogen bonding, which can influence the reactivity and stability of the molecules it interacts with. These interactions can affect molecular pathways and processes, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-iodobenzene: Similar in structure but lacks the bromine atoms.

    1,2-Dibromo-4-fluorobenzene: Similar but lacks the iodine atom.

    1,2-Dibromo-4-iodobenzene: Similar but lacks the fluorine atom.

Uniqueness

1,2-Dibromo-4-fluoro-5-iodobenzene is unique due to the presence of three different halogens on the benzene ring. This unique combination of halogens imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1,2-dibromo-4-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBXOGPDCQLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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